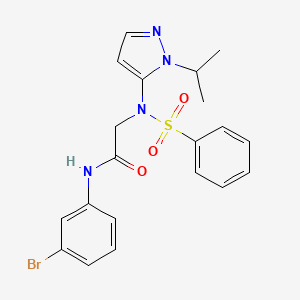
N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyrazolyl group, and a phenylsulfonamido group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-isopropyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Sulfonamide Formation: The next step involves the introduction of the phenylsulfonamido group. This can be done by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step is the formation of the acetamide linkage. This can be achieved by reacting the sulfonamide intermediate with 3-bromoaniline and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and sulfonamide moieties.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrazole or sulfonamide groups.
Reduction Products: Reduced forms of the pyrazole or sulfonamide groups.
Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand protein-ligand interactions or enzyme inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chlorophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
- N-(3-Fluorophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
- N-(3-Methylphenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
Uniqueness
N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the pyrazole and sulfonamide groups provides a versatile scaffold for further chemical modifications and functionalization.
Propriétés
Formule moléculaire |
C20H21BrN4O3S |
|---|---|
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
2-[benzenesulfonyl-(2-propan-2-ylpyrazol-3-yl)amino]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C20H21BrN4O3S/c1-15(2)25-20(11-12-22-25)24(29(27,28)18-9-4-3-5-10-18)14-19(26)23-17-8-6-7-16(21)13-17/h3-13,15H,14H2,1-2H3,(H,23,26) |
Clé InChI |
CNWLXACCWTWESM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=N1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12859243.png)
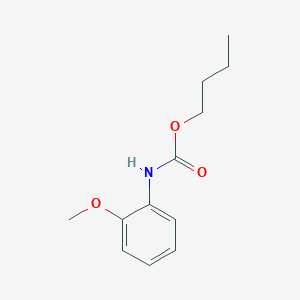
![1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12859248.png)

![2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12859255.png)



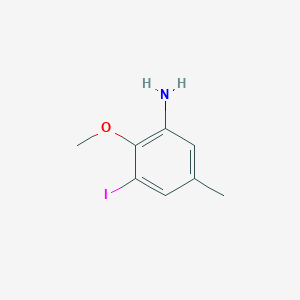
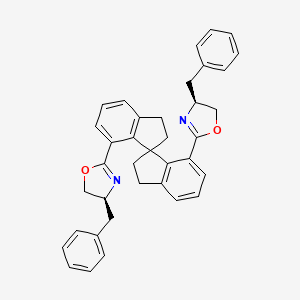
![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)
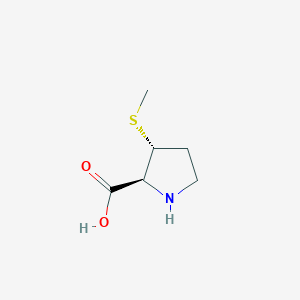
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
